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Compound of Interest

Compound Name: (R)-Funapide

Cat. No.: B8175959 Get Quote

Technical Support Center: (R)-Funapide
This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and drug development professionals who are

observing low potency of (R)-Funapide in functional assays.

Frequently Asked Questions (FAQs)
Q1: What is (R)-Funapide and how does it relate to Funapide?

(R)-Funapide, also known as (R)-TV 45070, is the R-enantiomer of the compound Funapide

(also known as TV-45070 or XEN402).[1] Funapide itself is a potent, state-dependent inhibitor

of voltage-gated sodium channels (VGSCs), particularly Nav1.7 and Nav1.8, which are crucial

in pain signaling pathways.[2][3][4][5] It is important to note that (R)-Funapide is documented

to be the less active enantiomer of Funapide.[1] Therefore, significantly lower potency is

expected when compared to the (S)-enantiomer or the racemic mixture.

Q2: I am observing very low potency with (R)-Funapide in my functional assay. What are the

potential reasons?

Observing low potency with (R)-Funapide is the expected outcome given its nature as the less

active enantiomer. However, if the activity is lower than anticipated even for this isomer, several

factors could be at play. Here is a troubleshooting guide to help you identify the potential cause.
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Potential Cause Explanation & Troubleshooting Steps

1. Intrinsic Activity of the Enantiomer

(R)-Funapide is inherently less active than the

(S)-enantiomer (Funapide).[1] Your results are

likely reflecting this fundamental

pharmacological property. Action: If your goal is

to inhibit Nav1.7, consider using the (S)-

enantiomer, Funapide, which is the potent

inhibitor.[2]

2. Compound Integrity and Handling

Purity: Verify the purity of your (R)-Funapide

sample via the Certificate of Analysis (CoA).

Impurities can affect experimental outcomes.

Storage: Stock solutions should be aliquoted

and stored at -20°C for up to one month or

-80°C for up to six months to prevent

degradation from repeated freeze-thaw cycles.

[1][2] Solubility: (R)-Funapide is soluble in

DMSO.[6] Ensure the compound is fully

dissolved before adding it to your assay buffer.

Poor solubility can lead to a lower effective

concentration.

3. Assay System and Conditions Cell Line: Confirm that your cell line (e.g.,

HEK293, CHO) expresses the target channel,

Nav1.7, at sufficient levels. Low or inconsistent

expression will result in a poor signal window

and apparent low potency.[7] Assay Type: The

potency of state-dependent inhibitors can vary

between assay formats (e.g., manual patch-

clamp, automated electrophysiology,

fluorescence-based membrane potential

assays).[8] Electrophysiology assays that

control the voltage-state of the channel are the

gold standard for assessing state-dependent

inhibitors.[9] Stimulation Protocol: Funapide is a

state-dependent inhibitor, meaning it binds with

higher affinity to certain states (e.g., inactivated)

of the Nav1.7 channel.[5] The voltage protocol
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used to stimulate the channels (e.g., holding

potential, pulse frequency) will significantly

impact the measured potency.[9] Inhibitors often

show higher potency at more depolarized

holding potentials or with high-frequency

stimulation, which favors the inactivated state.

[10]

4. Species Differences

The potency of some Nav1.7 inhibitors can differ

between human and rodent channels due to

amino acid sequence variations.[11] Ensure

your compound is being tested against the

appropriate species ortholog relevant to your

experimental goals.

Q3: What are the typical potency values for the active form, Funapide?

To provide a benchmark, the following table summarizes the reported IC50 values for Funapide

(the active S-enantiomer) against various human voltage-gated sodium channel subtypes. This

illustrates the compound's potency and selectivity profile.

Potency of Funapide (S-enantiomer) against Nav Channels

Channel Subtype IC50 (nM)

Nav1.2 601

Nav1.5 84

Nav1.6 173

Nav1.7 54

Data sourced from MedchemExpress and other publications.[2][5]

Q4: Can you provide a general protocol for testing Nav1.7 inhibitors?

Yes, below is a generalized protocol for an automated electrophysiology assay. This can be

adapted for specific instruments (e.g., QPatch, Patchliner).
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Experimental Protocols
Automated Electrophysiology Assay for Nav1.7 Inhibition

Cell Culture:

Culture HEK293 cells stably expressing human Nav1.7 in appropriate media (e.g.,

DMEM/F12 with 10% FBS, G418 for selection) at 37°C and 5% CO2.

Passage cells every 2-3 days and harvest for experiments at 70-90% confluency.

Solutions and Reagents:

Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA (pH 7.2 with

CsOH).

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose

(pH 7.4 with NaOH).

Compound Preparation: Prepare a 10 mM stock of (R)-Funapide in 100% DMSO. Create

serial dilutions in the external solution to achieve final assay concentrations. The final

DMSO concentration should not exceed 0.3%.

Electrophysiology Protocol:

Cell Handling: Use an automated cell preparation system to harvest and suspend cells.

Seal and Whole-Cell: Achieve whole-cell patch configuration with seal resistances >500

MΩ.

Voltage Protocol:

Hold the cell membrane at a potential where a significant fraction of channels are in the

resting state (e.g., -120 mV).[9]

Apply a depolarizing test pulse (e.g., to 0 mV for 20 ms) to elicit a peak inward sodium

current.
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To assess state-dependence, use a protocol that includes a conditioning prepulse to a

more depolarized potential (e.g., -70 mV) to accumulate channels in the inactivated

state before the test pulse.[9]

Compound Application:

Establish a stable baseline current by applying the vehicle (external solution with

DMSO) for 2-3 minutes.

Apply increasing concentrations of (R)-Funapide, allowing the inhibitory effect to reach

a steady state at each concentration (this can take several minutes for some

compounds).[11]

Data Analysis:

Measure the peak inward current at each concentration.

Normalize the current to the baseline (vehicle) response.

Fit the concentration-response data to a Hill equation to determine the IC50 value.
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Caption: Mechanism of action for Nav1.7 inhibition in pain signaling.

Experimental Workflow for Troubleshooting
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Is the compound (R)-Funapide?

Expected Result:
(R)-enantiomer is less active.
Consider using (S)-Funapide.

Yes

Review Compound Handling:
- Purity (CoA)

- Storage Conditions
- Solubility

No, or still too low

Evaluate Assay System:
- Nav1.7 Expression Level

- Cell Health
- Buffer Composition

Optimize Voltage Protocol:
- Adjust holding potential

- Vary stimulation frequency
- Assess state-dependence

Resolved

Click to download full resolution via product page

Caption: Logical workflow for troubleshooting low potency results.
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Caption: Relationship between Nav1.7 channel states and inhibitor affinity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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